

Spectroscopic Profile of Benzofuran-6-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Benzofuran-6-carboxylic acid*

Cat. No.: *B1341818*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Benzofuran-6-carboxylic acid**, a significant building block in medicinal chemistry and drug development. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and utilization in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **Benzofuran-6-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.15	s	1H	H-7
7.94-7.91	m	2H	H-5, H-2
7.68-7.66	m	1H	H-4
6.91	d	1H	H-3

Note: Coupling constants (J) were not explicitly provided in the source spectra.

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
168.66	C=O (Carboxylic Acid)
154.50	C-7a
148.29	C-3a
131.97	C-6
126.71	C-5
123.97	C-7
120.61	C-4
111.25	C-2
106.50	C-3

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for **Benzofuran-6-carboxylic acid** based on its functional groups.

Frequency (cm ⁻¹)	Bond	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1480	C=C stretch	Aromatic Ring
~1250	C-O stretch	Carboxylic Acid / Furan
~1100	C-O-C stretch	Furan

Mass Spectrometry (MS)

The expected mass spectrometric data for **Benzofuran-6-carboxylic acid** under electron ionization (EI) is as follows.

m/z	Interpretation
162	[M] ⁺ (Molecular Ion)
145	[M - OH] ⁺
117	[M - COOH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **Benzofuran-6-carboxylic acid** is dissolved in a suitable deuterated solvent, such as DMSO-d₆, to a volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).
- ¹H NMR Acquisition:

- Frequency: 400 MHz
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- ¹³C NMR Acquisition:
 - Frequency: 100 MHz
 - Solvent: DMSO-d₆
 - Temperature: 298 K
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid **Benzofuran-6-carboxylic acid** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
- Mode: Transmittance.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

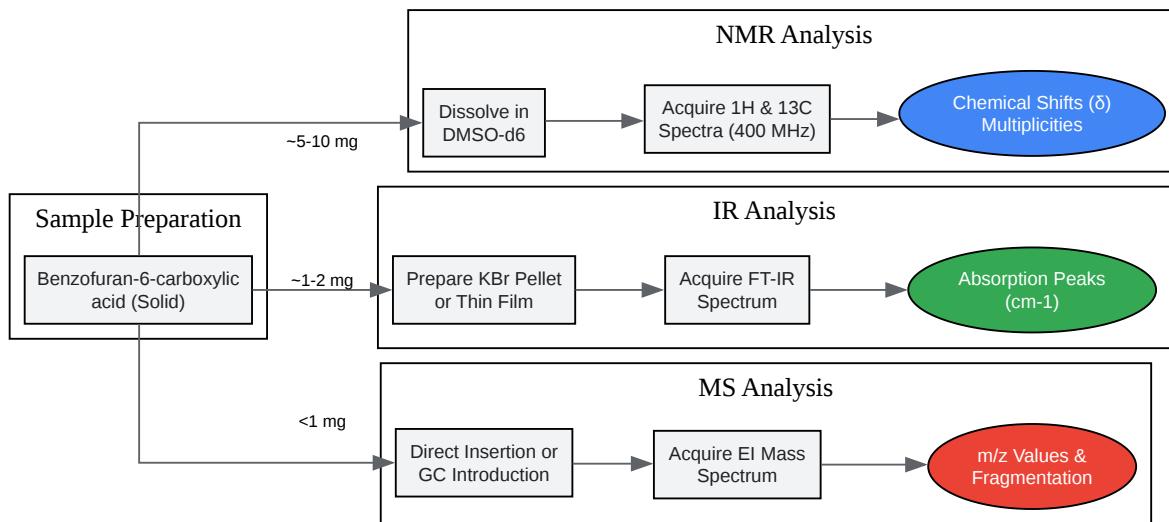
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile derivatives.

Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **Benzofuran-6-carboxylic acid**.

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Caption: Workflow for the spectroscopic analysis of **Benzofuran-6-carboxylic acid**.

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